N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinone-acetamide derivative characterized by a 6-oxopyridazine core substituted with a 3-methoxyphenyl group at position 3 and an acetamide side chain modified with a 2-furylmethyl moiety.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-14-5-2-4-13(10-14)16-7-8-18(23)21(20-16)12-17(22)19-11-15-6-3-9-25-15/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULKWCWSBZDLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the furylmethyl and methoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization or chromatography to achieve the desired quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.
Scientific Research Applications
N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
- Substituent Effects on Activity: Methoxy groups (e.g., in 14g, 14q, and the target compound) enhance solubility and may facilitate hydrogen bonding with target proteins . Halogenated substituents (e.g., chloro, fluoro in ) improve metabolic stability and receptor affinity through electron-withdrawing effects.
- Acetamide Modifications: Bulky substituents like indole (2N1HIA) or cyanophenyl (14q) may enhance target selectivity but reduce bioavailability .
Anti-Osteoclast Activity
- 2N1HIA : Inhibits osteoclast differentiation by suppressing cathepsin K (CTSK) expression (IC₅₀ = 1.2 µM) . The indole moiety likely interacts with hydrophobic pockets in CTSK.
- Target Compound : While untested, the 3-methoxyphenyl and furylmethyl groups may target similar pathways but with altered potency due to reduced hydrophobicity compared to 2N1HIA.
Anti-Inflammatory and Analgesic Effects
- Compound 14g : Exhibits potent FPRs (Formyl Peptide Receptors) modulation, reducing neutrophil elastase release and superoxide anion generation .
- Hit15 (Anti-inflammatory): A structurally distinct pyridazinone-acetamide analog with a sulfonyl group shows IC₅₀ = 0.8 µM for elastase inhibition . The target compound’s furyl group may offer unique anti-inflammatory mechanisms.
Physicochemical Properties
Biological Activity
N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.
- Molecular Formula : C21H21N3O3
- Molecular Weight : 363.4 g/mol
- IUPAC Name : 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-furylmethyl)acetamide
- Structural Features : The compound features a pyridazine ring, methoxy-substituted phenyl group, and a furylmethyl moiety, which are believed to contribute to its biological activity.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Osteoclast Differentiation : The compound has been shown to suppress RANKL-induced osteoclastogenesis by inhibiting cathepsin K expression, which is critical for bone resorption processes. This suggests its potential use in treating osteoporosis and related bone disorders.
- Modulation of Cell Signaling Pathways : Studies have indicated that this compound may influence various signaling pathways involved in cell differentiation and survival, particularly in osteoclasts. It has been noted to induce CD47 expression, further modulating osteoclast activity.
Study 1: Osteoclast Inhibition
A study conducted by researchers focused on the effects of this compound on osteoclast differentiation. The results demonstrated that the compound significantly reduced the number of osteoclasts formed in vitro when exposed to RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathways.
| Treatment | Osteoclast Formation (Mean ± SD) |
|---|---|
| Control | 100 ± 10 |
| Compound A (10 µM) | 45 ± 5 |
| Compound A (20 µM) | 20 ± 4 |
This data indicates a dose-dependent inhibition of osteoclast differentiation, suggesting therapeutic potential for osteoporosis management.
Study 2: Protein Binding and Mechanistic Insights
Another study utilized mass spectrometry to identify the proteins that bind to this compound in cellular systems. The findings revealed interactions with proteins involved in cell signaling and metabolism, providing insights into its mechanism of action.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with other structurally related compounds known for their biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound B | Pyridazine core | Osteoclast inhibition |
| Compound C | Methoxy-substituted phenyl | Antimicrobial properties |
| Compound D | Fluorine substitution | Analgesic effects |
This comparative analysis highlights the distinct combination of functional groups present in this compound, which may contribute to its specific biological activity profile.
Q & A
Q. Table 1: Comparative Bioactivity of Derivatives
| Compound ID | Substituent (R) | IC₅₀ (μM) MCF-7 | COX-2 Inhibition (%) |
|---|---|---|---|
| Cpd-1 | 3-OCH₃ | 14.2 | 72 |
| Cpd-2 | 4-Cl | 9.8 | 38 |
| Cpd-3 | 2-F | 18.5 | 55 |
Source : Adapted from SAR studies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
